1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on its benzyl and phenyl groups. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzyl precursor is replaced by a fluorine atom.
Coupling with the Carboxamide: The final step involves coupling the triazole intermediate with the carboxamide moiety, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or fluorophenyl positions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves:
Molecular Targets: The compound targets specific enzymes or receptors, binding to their active sites and inhibiting their function.
Pathways Involved: It may interfere with signaling pathways involved in cell growth and apoptosis, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-N-(1-(4-chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-Methylbenzyl)-N-(1-(4-methylphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness: 1-(4-Fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of fluorine atoms, which enhance its metabolic stability and binding affinity to target proteins. This fluorination often results in improved pharmacokinetic properties compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-12(14-4-8-16(20)9-5-14)21-18(25)17-11-24(23-22-17)10-13-2-6-15(19)7-3-13/h2-9,11-12H,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBHCDBXSREDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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